N-[(Z)-(1,3-benzoxazol-2-ylamino){[(2-nitrophenoxy)acetyl]amino}methylidene]-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by its unique structure, which includes a benzoxazole moiety and nitrophenoxyacetyl groups
Preparation Methods
The synthesis of N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . The nitrophenoxyacetyl groups are then introduced through acylation reactions using appropriate acylating agents such as acyl chlorides or anhydrides . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Scientific Research Applications
N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity. The nitrophenoxyacetyl groups may enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE can be compared with other benzoxazole derivatives, such as:
N-(1,3-BENZOXAZOL-2-YL)-N’'-[(2,2-DIMETHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDENE)METHYL]GUANIDINE: This compound has a similar benzoxazole core but different substituents, leading to distinct chemical and biological properties.
N~2~-1,3-BENZOXAZOL-2-YL-3-CYCLOHEXYL-N-{2-[(4-METHOXYPHENYL)AMINO]ETHYL}-L-ALANINAMIDE:
The uniqueness of N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(2-NITROPHENOXY)ACETYL]GUANIDINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H18N6O9 |
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Molecular Weight |
534.4 g/mol |
IUPAC Name |
N-[N'-(1,3-benzoxazol-2-yl)-N-[2-(2-nitrophenoxy)acetyl]carbamimidoyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C24H18N6O9/c31-21(13-37-19-11-5-2-8-16(19)29(33)34)26-23(28-24-25-15-7-1-4-10-18(15)39-24)27-22(32)14-38-20-12-6-3-9-17(20)30(35)36/h1-12H,13-14H2,(H2,25,26,27,28,31,32) |
InChI Key |
MEEOSCPIEZENDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(NC(=O)COC3=CC=CC=C3[N+](=O)[O-])NC(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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